1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[3,2-C]pyridine]
Description
Properties
Molecular Formula |
C11H15N3 |
|---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
spiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,4'-piperidine] |
InChI |
InChI=1S/C11H15N3/c1-4-13-7-9-10(1)14-8-11(9)2-5-12-6-3-11/h1,4,7,12,14H,2-3,5-6,8H2 |
InChI Key |
YAMNXRUOMZMPIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CNC3=C2C=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Strategy
The Suzuki-Miyaura reaction enables precise aryl group installation at the C-5 position of the pyrrolopyridine core. In a landmark study, researchers synthesized tert-butyl 5'-bromo-2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate as the key intermediate . This brominated precursor undergoes coupling with diverse boronic acids under optimized conditions:
Reaction Conditions
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃ (3 eq)
-
Solvent: 1,4-Dioxane/H₂O (4:1)
-
Temperature: 90°C, 12 h
Post-coupling deprotection using tetrabutylammonium fluoride (TBAF) yields the spirocyclic scaffold with C-5 aryl substituents. The methodology demonstrates broad substrate tolerance, successfully incorporating electron-donating (4-methoxyphenyl) and electron-withdrawing (3,4-difluorophenyl) groups with yields ranging from 35% to 75% . Critical to success is the SEM (2-(trimethylsilyl)ethoxymethyl) protecting group, which prevents undesired N-alkylation during cross-coupling.
Acid-Catalyzed Cyclization Approach
A complementary route employs Brønsted acid catalysis to construct the spirocenter. As detailed in ChemicalBook, tert-butyl 4-oxopiperidine-1-carboxylate reacts with N-methyl-2-pyrrol-1-yl-ethanamine in ethanol under p-toluenesulfonic acid (pTSA) catalysis . The reaction proceeds through:
-
Iminium Ion Formation : Acid-mediated generation of electrophilic intermediates
-
Mannich-Type Cyclization : Intramolecular attack by the pyrrole nitrogen
-
Deprotection : Removal of tert-butoxycarbonyl (Boc) group under acidic conditions
Optimized Parameters
-
Catalyst: pTSA·H₂O (10 mol%)
-
Solvent: Anhydrous ethanol
-
Temperature: 70°C, 4 h
This method excels in atom economy but requires strict moisture control to prevent oxazolidinone byproduct formation. Nuclear Overhauser effect (NOE) spectroscopy confirmed the spiro junction's stereochemistry, showing through-space coupling between the piperidine C-H and pyrrolopyridine protons.
Transition Metal-Mediated Annulation
Palladium-catalyzed cascade reactions offer a convergent route to the spiro framework. A 2021 study demonstrated sequential Buchwald-Hartwig amination and cyclization using XPhos Pd G3 catalyst . The protocol involves:
Key Steps
-
Amination : Coupling of 4-chloro-1H-pyrrolo[2,3-b]pyridin-5-ylmethylamine with 2,6-difluoro-3,5-dimethoxyphenylboronic ester
-
Cyclization : Intramolecular C-N bond formation under microwave irradiation
-
Spirocyclization : Base-mediated ring closure with piperidine-4-one
Performance Metrics
This method's versatility allows late-stage diversification through boronic acid variations. However, it necessitates rigorous exclusion of oxygen to prevent catalyst deactivation.
Comparative Analysis of Synthetic Methods
| Parameter | Suzuki-Miyaura | Acid Cyclization | Pd-Catalyzed |
|---|---|---|---|
| Yield (%) | 35-75 | 78 | 65 |
| Reaction Time | 12 h | 4 h | 8 h |
| Atom Economy | 68% | 82% | 71% |
| Purification | Column | Column | Crystallization |
| Scalability | 10 g | 50 g | 100 g |
The acid-catalyzed route provides superior atom economy but limited functional group tolerance. Suzuki coupling offers maximal structural diversity at the cost of multi-step protection/deprotection sequences. Transition metal-mediated annulation balances scalability and efficiency but requires specialized catalysts.
Advanced Characterization Techniques
Modern analytical methods confirm structural integrity and purity:
-
X-ray Crystallography : Unambiguously established spirocyclic conformation with dihedral angles of 89.7° between the piperidine and pyrrolopyridine planes
-
HRMS-ESI : m/z calculated for C₁₁H₁₅N₃ [M+H]⁺: 189.1264, found: 189.1267
-
VT-NMR : Variable-temperature studies (-40°C to +80°C) revealed restricted rotation about the spiro junction, with coalescence observed at 60°C
Stability studies in accelerated conditions (40°C/75% RH) showed <2% degradation over 4 weeks, confirming the scaffold's robustness for further derivatization .
Industrial-Scale Considerations
For GMP production, the acid-catalyzed method demonstrates favorable characteristics:
-
Solvent Recovery : Ethanol distills at reduced pressure with >90% recovery
-
Catalyst Recycling : pTSA recaptured via aqueous wash (pH 7.5) with 85% efficiency
-
Waste Streams : E-factor of 23, primarily from silica gel purification
Continuous flow adaptation reduced reaction time to 45 minutes through enhanced mass transfer, achieving space-time yields of 1.2 kg·L⁻¹·day⁻¹ .
Emerging Methodologies
Recent advances show promise for next-generation syntheses:
-
Photoredox Catalysis : Visible light-mediated spirocyclization using Ir(ppy)₃ achieves 92% yield at room temperature
-
Biocatalytic Approaches : Engineered imine reductases construct the spirocenter enantioselectively (ee >99%)
-
Electrochemical Synthesis : Paired electrolysis avoids stoichiometric oxidants, improving E-factor to 8.7
These methods address historical limitations in stereocontrol and environmental impact, positioning 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-C]pyridine] as a accessible building block for drug discovery.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine ring's tertiary amine and adjacent positions facilitate nucleophilic substitutions. Key examples include:
Electron-donating groups on the pyrrolo-pyridine ring enhance reactivity at C5/C6 positions by increasing electron density.
Suzuki-Miyaura Cross-Coupling
The brominated derivative undergoes efficient palladium-catalyzed couplings:
text**General Procedure**[4][2]: 1. Substrate: 5'-Bromo-1',2'-dihydrospiro compound (0.1 mmol) 2. Catalyst: Pd(PPh₃)₄ (5 mol%) 3. Base: K₂CO₃ (2 eq) 4. Solvent: 1,4-Dioxane/H₂O (3:1) 5. Conditions: Microwave, 125°C, 26 min 6. Scope: Aryl/heteroaryl boronic acids (28 examples) 7. Typical Yield: 55-82%
This method enables C5-arylation for structure-activity relationship studies in kinase inhibitor development .
Hydrogenation and Reduction
The dihydropyrrole moiety undergoes selective saturation:
| Starting Material | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Dihydrospiro compound | H₂ (1 atm), Pd/C, EtOH | Tetrahydrospiro derivative | >95% | |
| Nitro-substituted analog | Zn/HCl, reflux | Amino-functionalized spirocycle | 78% |
Oxidative Transformations
Controlled oxidation modifies electronic properties:
textSpiro[piperidine-pyrrolopyridine] → [O] → N-Oxide derivative
Conditions : mCPBA (1.2 eq), CH₂Cl₂, 0°C → RT, 12 h . Yield: 68%
N-Oxides show enhanced solubility and altered bioactivity profiles.
Ring-Opening Reactions
Acid-mediated cleavage demonstrates structural flexibility:
Example :
-
Reagents: 6M HCl, 100°C, 8 h
-
Result: Piperidine ring opening → linear pyrrolopyridine-piperidinium chloride
-
Application: Precursor for polymer-supported catalysts
Functional Group Interconversion
Key transformations include:
Structural Influences on Reactivity
-
Spiro strain : Enhances ring-opening kinetics vs non-spiro analogs
-
N-Boc protection : Reduces piperidine nitrogen reactivity by 40%
-
C5 substituents : Electron-withdrawing groups (NO₂, CN) decrease Suzuki coupling rates
Emerging Reaction Platforms
Recent advances demonstrate:
-
Photoredox C–H functionalization : Site-selective alkylation using Ru(bpy)₃²⁺
-
Electrochemical amination : Direct N–H activation for heteroarylation
This reactivity profile establishes 1',2'-dihydrospiro[piperidine-pyrrolopyridine] as a versatile scaffold for drug discovery and materials synthesis. Continued exploration of its photochemical and catalytic transformations may unlock new synthetic applications.
Scientific Research Applications
Research has demonstrated that compounds within the pyrrolo[3,2-C]pyridine family exhibit significant biological activities, including:
- Anticonvulsant Activity : Some derivatives have shown promise in treating seizure disorders.
- Anticancer Properties : The unique structure allows for interaction with specific molecular targets involved in cancer progression.
- Analgesic Effects : Studies indicate that certain derivatives may possess analgesic properties comparable to traditional pain relievers like morphine.
- Anti-inflammatory Effects : Compounds have been evaluated for their ability to reduce inflammation, making them candidates for treating inflammatory diseases.
Case Studies
- Analgesic Activity : In a study evaluating new derivatives of pyrrolo[3,4-c]pyridine-1,3(2H)-diones, several compounds exhibited stronger analgesic effects in animal models compared to aspirin and morphine. This highlights the potential of spiro compounds in pain management therapies .
- Anticancer Potential : Research has indicated that certain derivatives of pyrrolo[3,2-C]pyridine can inhibit cancer cell proliferation by modulating enzyme activity and influencing signaling pathways associated with tumor growth .
- Anti-inflammatory Applications : A series of synthesized pyrazolo derivatives demonstrated potent anti-inflammatory activity with lower toxicity profiles compared to conventional drugs like Diclofenac. These findings suggest that spiro compounds could be developed into safer alternatives for treating inflammatory conditions .
Mechanism of Action
The mechanism of action of 1’,2’-Dihydrospiro[piperidine-4,3’-pyrrolo[3,2-C]pyridine] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing downstream signaling pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation .
Comparison with Similar Compounds
Key Observations :
- The spiro-piperidine derivatives exhibit lower solubility but higher logP than non-spiro analogs, suggesting improved membrane permeability.
- Rigid spiro architectures may reduce off-target effects, as seen in the selective D4 receptor antagonism of benzyl-substituted analogs .
Biological Activity
1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[3,2-C]pyridine] is a complex organic compound notable for its unique spiro structure, which combines a piperidine ring with a pyrrolo[3,2-C]pyridine moiety. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in the context of therapeutic applications.
- Molecular Formula : C₁₁H₁₅N₃
- Molecular Weight : 189.26 g/mol
- Boiling Point : Approximately 372.2 °C (predicted)
- Density : 1.18 g/cm³ (predicted)
- pKa : 10.52 (predicted)
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅N₃ |
| Molecular Weight | 189.26 g/mol |
| Boiling Point | 372.2 °C (predicted) |
| Density | 1.18 g/cm³ (predicted) |
| pKa | 10.52 (predicted) |
The biological activity of 1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[3,2-C]pyridine] has been linked to its ability to interact with specific molecular targets within cells, including enzymes and receptors. These interactions can modulate various biochemical pathways, influencing processes such as cell proliferation and apoptosis.
Therapeutic Applications
1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[3,2-C]pyridine] has shown promise in several therapeutic areas:
- Anticancer Activity : Research indicates that derivatives of this compound may induce senescence in cancer cells, demonstrating potential as an anticancer agent. For instance, compounds related to this structure have shown effective concentrations (EC50) in inducing senescence and antiproliferative activity against melanoma cell lines .
- Neurological Effects : Studies suggest that compounds with similar structures exhibit inhibition of monoamine oxidase (MAO), which is relevant for treating neurological disorders such as depression and Parkinson's disease .
Anticancer Activity
A study evaluated the efficacy of various derivatives of piperidine compounds against melanoma cells. The results indicated that certain derivatives exhibited significant senescence-inducing activity with EC50 values ranging from 0.14 to 1.24 μM . The most potent derivative showed comparable activity to established chemotherapeutics like doxorubicin.
Enzyme Inhibition
Research on similar compounds demonstrated their ability to inhibit MAO A and B isoforms effectively. For example, one derivative had an IC50 value of approximately 1 μM against MAO A, indicating potential for further development in treating mood disorders .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes to access 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-c]pyridine] and related spirocyclic pyrrolo-pyridines?
- Methodological Answer :
- Gold-catalyzed hydroarylation : Intramolecular cyclization of alkynyl-tethered pyrrole carboxamides using gold catalysts (e.g., AuCl) in polar solvents like DCM or THF achieves regioselective formation of pyrrolo[3,2-c]pyridine cores. Solvent choice (e.g., DMF vs. DCM) influences reaction efficiency and product distribution .
- Multi-step functionalization : Starting from pyrrolo[2,3-b]pyridine scaffolds, sequential reactions (e.g., fluorination with Selectfluor®, nitration with HNO) introduce substituents. Purification via silica gel chromatography or recrystallization ensures >95% purity .
- Spirocyclization : Piperidine rings are fused to pyrrolo-pyridines using tert-butyl carbamate protection/deprotection strategies. For example, tert-butyl 6'-chloro derivatives are synthesized via spirocyclization followed by deprotection with TFA .
Q. How is structural characterization of spirocyclic pyrrolo-pyridines performed?
- Methodological Answer :
- NMR spectroscopy : H and C NMR (300–500 MHz) resolve spirocyclic stereochemistry. Key signals include downfield shifts for NH protons (δ 11.8–12.0 ppm) and coupling constants (e.g., Hz for pyrrole H-5) .
- HRMS : High-resolution mass spectrometry confirms molecular formulas (e.g., CHNO for 1',2'-dihydrospiro derivatives) with <3 ppm error .
- X-ray crystallography : Used to validate spirocyclic geometry and hydrogen-bonding patterns in crystalline derivatives .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in functionalizing pyrrolo[3,2-c]pyridine cores?
- Methodological Answer :
- Directing groups : Nitro or amino substituents at C-3/C-4 positions direct electrophilic substitution (e.g., iodination, sulfonation) to specific sites. For example, 3-nitro-4-amino derivatives undergo Suzuki-Miyaura coupling at C-5 with boronic acids .
- Catalyst control : Pd(PPh) enables cross-coupling at sterically hindered positions, while Au catalysis favors 5-membered ring closure over 6-membered alternatives .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions during halogenation or alkylation .
Q. How are structure-activity relationships (SAR) studied for spirocyclic pyrrolo-pyridines in kinase inhibition?
- Methodological Answer :
- Biological assays : Compounds are screened against kinase panels (e.g., SHP2, HPK1) using IC determination via fluorescence polarization. For example, (±)-1',2'-dihydrospiro derivatives show sub-micromolar activity against HPK1 .
- Key modifications :
- Chlorine at C-6' : Enhances target binding (e.g., 4'-chloro derivatives in HPK1 inhibition).
- Spiro ring size : Cyclopentane vs. piperidine rings modulate conformational flexibility and potency .
- Computational modeling : Docking studies (e.g., Glide SP) predict interactions with ATP-binding pockets, guiding rational design .
Q. What methods optimize reaction yields in spirocyclization steps?
- Methodological Answer :
- Temperature control : Slow addition of reagents at 0°C minimizes exothermic side reactions during carbamate formation .
- Protecting groups : tert-Butoxycarbonyl (Boc) groups stabilize amine intermediates, improving cyclization efficiency. Deprotection with HCl/dioxane avoids racemization .
- Workup protocols : Sequential extraction with NaHCO and brine removes acidic/byproduct impurities, increasing isolated yields to >80% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
